N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide
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Overview
Description
N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a complex organic compound that features a unique combination of furan, indole, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves multi-step organic reactions. One common approach starts with the preparation of the intermediate compounds, such as 2-(furan-2-yl)ethylamine, indoline, and thiophen-2-ylmethanol. These intermediates are then subjected to a series of condensation and coupling reactions under controlled conditions to form the final oxalamide structure. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes the use of large-scale reactors, continuous flow systems, and automated processes to ensure consistent quality and efficiency. The industrial production also emphasizes the importance of cost-effective raw materials and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve specific solvents, temperatures, and pH levels.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is investigated for its use in the development of new materials with unique properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxalamides with different substituents on the furan, indole, and thiophene rings. Examples include:
- N1-(2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide
- N1-(2-(furan-2-yl)-2-(piperidin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide
Uniqueness
N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is unique due to its specific combination of furan, indole, and thiophene moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N'-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-N-(thiophen-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c25-20(22-13-16-6-4-12-28-16)21(26)23-14-18(19-8-3-11-27-19)24-10-9-15-5-1-2-7-17(15)24/h1-8,11-12,18H,9-10,13-14H2,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMZJYQDZDIYQPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(CNC(=O)C(=O)NCC3=CC=CS3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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